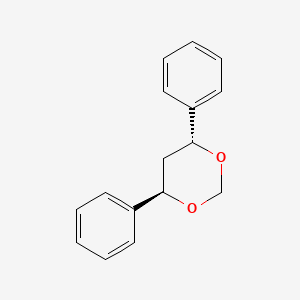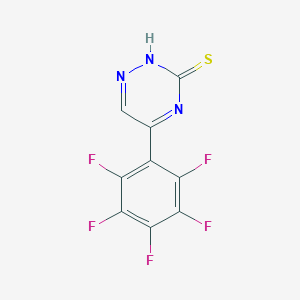
5-(Pentafluorophenyl)-1,2,4-triazine-3(2H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Pentafluorophenyl)-1,2,4-triazine-3(2H)-thione is a chemical compound known for its unique structure and properties. It belongs to the class of triazine derivatives, which are widely studied for their diverse applications in various fields such as chemistry, biology, and materials science. The presence of the pentafluorophenyl group imparts significant electron-withdrawing characteristics, making this compound highly reactive and versatile in different chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pentafluorophenyl)-1,2,4-triazine-3(2H)-thione typically involves the reaction of pentafluorophenyl hydrazine with carbon disulfide under basic conditions. The reaction proceeds through the formation of an intermediate hydrazinecarbothioamide, which cyclizes to form the desired triazine-thione compound. The reaction conditions usually involve the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility in an industrial setting.
Análisis De Reacciones Químicas
Types of Reactions
5-(Pentafluorophenyl)-1,2,4-triazine-3(2H)-thione undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The electron-deficient nature of the pentafluorophenyl group makes the compound susceptible to nucleophilic attack, leading to substitution reactions.
Oxidation and Reduction: The triazine-thione moiety can undergo oxidation to form corresponding sulfoxides or sulfones, and reduction to form thiols or other reduced species.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions to prevent over-reduction.
Major Products Formed
Nucleophilic Substitution: Substituted triazine derivatives with various functional groups.
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced triazine derivatives.
Aplicaciones Científicas De Investigación
5-(Pentafluorophenyl)-1,2,4-triazine-3(2H)-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in various organic transformations.
Biology: Studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique electronic properties.
Mecanismo De Acción
The mechanism of action of 5-(Pentafluorophenyl)-1,2,4-triazine-3(2H)-thione involves its interaction with specific molecular targets and pathways. The electron-deficient nature of the pentafluorophenyl group allows the compound to form strong interactions with nucleophilic sites on proteins and enzymes. This can lead to the inhibition of enzyme activity or the disruption of protein-protein interactions, resulting in various biological effects. The triazine-thione moiety can also undergo redox reactions, generating reactive species that can induce oxidative stress in cells.
Comparación Con Compuestos Similares
Similar Compounds
Pentafluorophenyl Hydrazine: A precursor in the synthesis of 5-(Pentafluorophenyl)-1,2,4-triazine-3(2H)-thione.
Tris(pentafluorophenyl)borane: Another compound containing the pentafluorophenyl group, known for its strong Lewis acidity and use in catalysis.
Meso-tetra(pentafluorophenyl)porphyrin: A compound with multiple pentafluorophenyl groups, used in photodynamic therapy and as a platform for combinatorial synthesis.
Uniqueness
This compound is unique due to its combination of the triazine-thione core and the pentafluorophenyl group. This combination imparts distinct electronic properties and reactivity, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
79784-42-2 |
|---|---|
Fórmula molecular |
C9H2F5N3S |
Peso molecular |
279.19 g/mol |
Nombre IUPAC |
5-(2,3,4,5,6-pentafluorophenyl)-2H-1,2,4-triazine-3-thione |
InChI |
InChI=1S/C9H2F5N3S/c10-4-3(2-1-15-17-9(18)16-2)5(11)7(13)8(14)6(4)12/h1H,(H,16,17,18) |
Clave InChI |
YEPYSEYLZUXUBW-UHFFFAOYSA-N |
SMILES canónico |
C1=NNC(=S)N=C1C2=C(C(=C(C(=C2F)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



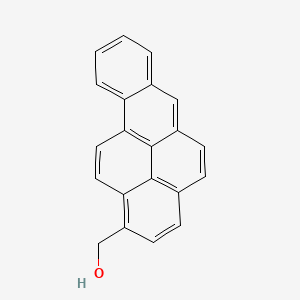
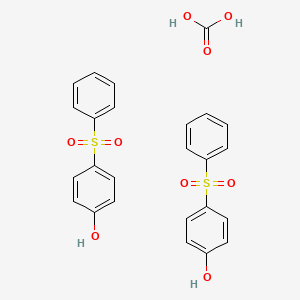
![N-{2-[(Acetylsulfanyl)methyl]-3-phenylpropanoyl}-L-leucine](/img/structure/B14414414.png)
![3,5-Dibromo-4-[(4-chloronaphthalen-1-yl)oxy]aniline](/img/structure/B14414427.png)
![2,6,7-Trioxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B14414436.png)

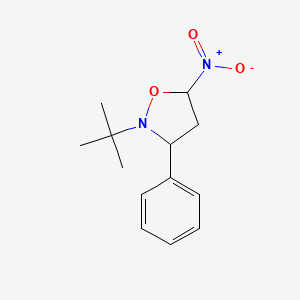

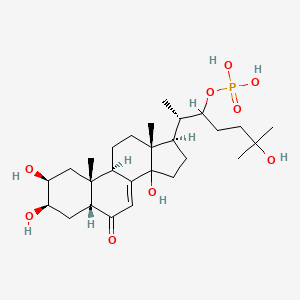
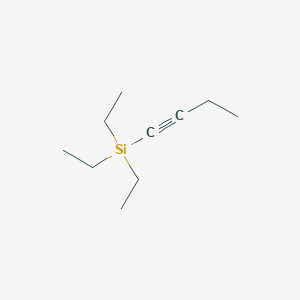
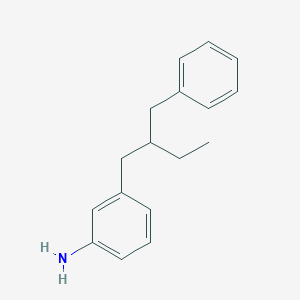
![Methyl 2-{[(methylsulfanyl)carbonyl]sulfamoyl}benzoate](/img/structure/B14414470.png)
